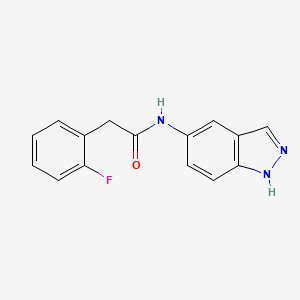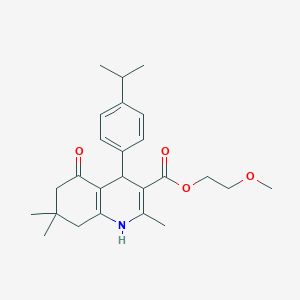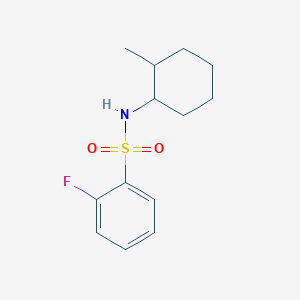
2-(2-fluorophenyl)-N-1H-indazol-5-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(2-fluorophenyl)-N-1H-indazol-5-ylacetamide" belongs to a class of chemicals that are of significant interest in medicinal chemistry due to their potential biological activities. Compounds with similar structures, such as fluorophenyl derivatives and indazole acetamides, have been extensively studied for their various biological and chemical properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, including the use of fluorophenyl and indazole precursors. For instance, a study described the synthesis of isostructural compounds with fluorophenyl groups through a high-yield process, demonstrating the importance of specific solvents and crystallization techniques for structural determination (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Molecular Structure Analysis
The molecular structure of fluorophenyl-indazole compounds is characterized by the presence of fluorophenyl groups which can significantly affect the molecule's planarity and overall spatial arrangement. Crystal structure determination by single-crystal diffraction is a common method used to analyze these structures, highlighting the planarity of the molecule apart from the perpendicular orientation of one of the fluorophenyl groups (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Chemical Reactions and Properties
The chemical reactivity of such compounds can be influenced by the presence of fluorine atoms, which are known to affect electron distribution and reactivity. Studies on similar compounds have focused on their potential as intermediates in synthesizing targeted molecules with desired biological activities.
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline forms, are crucial for the practical application of these compounds. For example, different crystalline forms of a related glucocorticoid receptor agonist showed varying absorption rates, indicating the significance of physical form on biological efficacy (Norman, 2013).
Wissenschaftliche Forschungsanwendungen
Photostable NIR Probe for Mitochondria
The development of Indazo-Fluors, through palladium-catalyzed oxidative C-H/C-H cross-coupling of 2H-indazoles with heteroarenes, has led to the discovery of a near-infrared (NIR) fluorophore for precise mitochondria imaging. This compound, featuring 2-(2-fluorophenyl)-N-1H-indazol-5-ylacetamide, showcases outstanding photostability and minimal cytotoxicity, making it a significant advancement for in vivo studies of mitochondria (Yangyang Cheng et al., 2016).
Antimicrobial Analog Development
Research into novel fluorobenzamides, incorporating the structure of this compound, has shown significant antimicrobial properties. Specifically, derivatives synthesized through condensation and Knoevenagel condensation exhibited potent activity against a range of bacteria and fungi. The introduction of the fluorine atom enhances the antimicrobial efficacy of these compounds, highlighting their potential in developing new antimicrobial agents (N. Desai et al., 2013).
Fluorophore Development for Bioimaging
The innovative synthesis techniques, such as rhodium(III)-catalyzed C–H bond functionalization, have facilitated the creation of substituted N-aryl-2H-indazoles, which serve as novel fluorophores. These fluorophores, based on the this compound scaffold, exhibit promising applications in bioimaging due to their unique photophysical properties, offering a new class of tools for scientific research in visualizing biological processes (Y. Lian et al., 2013).
Novel Scaffolds for Drug Design
The chemical structure of this compound has been pivotal in the design of novel drug scaffolds, particularly as potent inhibitors against specific biological targets such as tyrosinase. The exploration of these compounds through biological and cheminformatics studies underscores their potential as foundational structures in the development of new therapeutic agents targeting melanogenesis and other biological processes (Mubashir Hassan et al., 2022).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-fluorophenyl)-N-(1H-indazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O/c16-13-4-2-1-3-10(13)8-15(20)18-12-5-6-14-11(7-12)9-17-19-14/h1-7,9H,8H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEXOAAZCJSXFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=CC3=C(C=C2)NN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(3-hydroxy-3-methylbutyl)-N-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B5501085.png)


![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide](/img/structure/B5501101.png)
![1'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5501102.png)

![4-fluoro-N-{2-[(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}benzamide](/img/structure/B5501111.png)

![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N,1-dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5501141.png)
![N-ethyl-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5501146.png)
![2,5-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5501154.png)
![N-(3-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5501155.png)